molecular formula C13H11N3OS B14146383 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile CAS No. 81397-24-2

2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile

Cat. No.: B14146383
CAS No.: 81397-24-2
M. Wt: 257.31 g/mol
InChI Key: MBQSOXWRWWGOGF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, a sulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea and subsequent functional group transformations to introduce the carbonitrile group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine or other functional groups depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

  • Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
  • Reduction of the carbonitrile group can produce primary amines.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.

Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The presence of the pyrimidine ring is particularly significant as it is a common scaffold in many biologically active molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine
  • 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-amine
  • 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-thiol

Comparison: Compared to similar compounds, 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which can undergo specific chemical transformations not possible with other functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

81397-24-2

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3OS/c1-8-11(7-14)13(18)16-12(15-8)9-3-5-10(17-2)6-4-9/h3-6H,1-2H3,(H,15,16,18)

InChI Key

MBQSOXWRWWGOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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